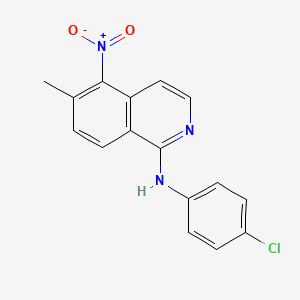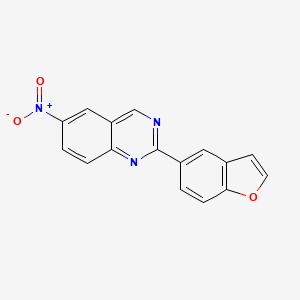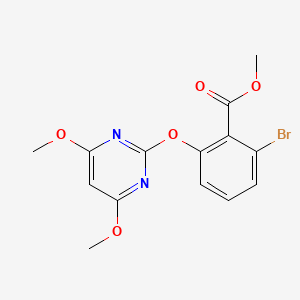![molecular formula C17H15BrN2O2 B13874823 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a methyl group, and a nitroindole moiety
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules . Industrial production methods may involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and nitroindole moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole can be compared with other similar compounds, such as:
4-Bromophenyl methyl sulfone: This compound also contains a bromophenyl group but differs in its functional groups and overall structure.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar bromophenyl group but includes a piperazine ring and triazole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15BrN2O2 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4,6-dimethyl-5-nitroindole |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-9-16-15(12(2)17(11)20(21)22)7-8-19(16)10-13-3-5-14(18)6-4-13/h3-9H,10H2,1-2H3 |
InChI Key |
NHALNHRONIAWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN2CC3=CC=C(C=C3)Br)C(=C1[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)
![tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate](/img/structure/B13874753.png)

![6-(4,4-dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13874757.png)
![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)




![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)



